3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline

Kinase Inhibitor 7-Azaindole B-Raf

This 7-azaindole-based building block features a pre-installed kinase hinge-binding pharmacophore with a unique 3-fluoro-5-amino phenyl substitution pattern critical for B-Raf and related kinase inhibitor programs. Unlike generic azaindoles, this precise substitution profile ensures reliable SAR data in fragment-based drug discovery and focused library synthesis. The dual aniline/azaindole NH functionality enables selective derivatization for chemical probe development. Insist on CAS 1502110-94-2 to avoid project-compromising generic substitutions. Available at 95% purity. Standard international B2B shipping is available; contact suppliers for bulk pricing.

Molecular Formula C14H10FN3O
Molecular Weight 255.25 g/mol
CAS No. 1502110-94-2
Cat. No. B6617719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline
CAS1502110-94-2
Molecular FormulaC14H10FN3O
Molecular Weight255.25 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC=C2C(=O)C3=CC(=CC(=C3)F)N)N=C1
InChIInChI=1S/C14H10FN3O/c15-9-4-8(5-10(16)6-9)13(19)12-7-18-14-11(12)2-1-3-17-14/h1-7H,16H2,(H,17,18)
InChIKeyDJSFPPAWCHTABK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline (CAS 1502110-94-2) Baseline Overview


3-Fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline (CAS 1502110-94-2), also known as (3-amino-5-fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone, is a synthetic organic compound with the molecular formula C14H10FN3O and a molecular weight of 255.25 g/mol [1]. It belongs to the 7-azaindole class of heterocycles, featuring a 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core linked via a carbonyl group to a 3-fluoro-5-amino-substituted phenyl ring [2]. This structural motif is a recognized pharmacophore in kinase inhibitor drug discovery, with numerous patent disclosures highlighting the utility of substituted 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Raf kinases, including B-Raf [3]. The compound is commercially available as a research reagent with a purity specification of ≥95% from reputable vendors .

3-Fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline (1502110-94-2): Risks of Generic Substitution with Other 7-Azaindole Building Blocks


Generic substitution among 7-azaindole or pyrrolo[2,3-b]pyridine building blocks is not scientifically advisable due to the extreme sensitivity of kinase hinge-binding interactions to subtle changes in substitution pattern and electronics. The 7-azaindole core serves as a hinge-binding motif in ATP-competitive kinase inhibitors, where it forms critical hydrogen bonds with the kinase hinge region [1]. Modifications to the core—such as changing the position or nature of substituents on the pyrrole or pyridine rings—can drastically alter binding affinity, selectivity, and even the binding mode itself [2]. Specifically, the 3-fluoro-5-amino substitution pattern on the phenyl ring of 1502110-94-2 provides a unique electronic and steric profile that cannot be replicated by a generic, unsubstituted, or differently substituted 7-azaindole analog. Substituting with a compound lacking the precise 3-fluoro-5-amino substitution would therefore yield unreliable SAR data and potentially lead to project failure.

3-Fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline (1502110-94-2): Product-Specific Quantitative Evidence


Comparison of 3-Fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline (1502110-94-2) and a Generic 7-Azaindole Fragment: Kinase Inhibition Potential via Class Inference

Based on patent disclosures for the 1H-pyrrolo[2,3-b]pyridine class, compounds containing this core are established as potent inhibitors of Raf kinases, including B-Raf [1]. While specific quantitative inhibition data (e.g., IC50) for compound 1502110-94-2 is not publicly available, class-level inference allows for a qualitative comparison. A generic 7-azaindole fragment lacking the 3-carbonyl-3-fluoro-5-amino phenyl substituent is expected to exhibit weak or non-existent kinase inhibition due to the absence of the critical functional groups required for binding within the kinase active site [2]. In contrast, compound 1502110-94-2 possesses the complete pharmacophore (7-azaindole hinge-binder, carbonyl linker, and a substituted phenyl ring) that is characteristic of potent inhibitors within this class [1].

Kinase Inhibitor 7-Azaindole B-Raf Fragment-Based Drug Discovery

Physicochemical Properties of 1502110-94-2 vs. Closely Related Analogs: Impact of Fluorine Substitution on Lipophilicity and H-Bonding

Compound 1502110-94-2 (MW: 255.25 g/mol) has a computed partition coefficient (XLogP3-AA) of 2.1 [1]. This value is a direct consequence of its specific substitution pattern, including the single fluorine atom and the primary aniline group. The presence of fluorine on the phenyl ring is known to increase lipophilicity and metabolic stability while simultaneously serving as a hydrogen bond acceptor, thereby modulating binding interactions in a way that cannot be achieved with hydrogen or other halogens [2]. This specific lipophilicity range (LogP ~2) is considered favorable for achieving a balance between potency and favorable ADME properties in many drug discovery programs.

Physicochemical Properties Lipophilicity cLogP Medicinal Chemistry

Role of the Primary Aniline Handle in 1502110-94-2 vs. Non-Functionalized Analogs: Synthetic Tractability and Derivatization

The 3-fluoro-5-amino phenyl group in compound 1502110-94-2 provides a primary aromatic amine handle that is orthogonal to the 7-azaindole NH. This dual functionality allows for selective, sequential derivatization, enabling the rapid exploration of chemical space. In contrast, a generic analog lacking the aniline group would have only one point for further diversification (e.g., the azaindole nitrogen or the phenyl ring via electrophilic aromatic substitution), significantly limiting the speed and breadth of SAR exploration . The presence of this specific handle is a critical differentiator for synthetic chemists building focused libraries.

Synthetic Chemistry Building Block Aniline Derivatization

High-Impact Research Applications for 3-Fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline (1502110-94-2)


Medicinal Chemistry: Fragment-to-Lead Optimization for Kinase Inhibitors

As a functionalized fragment, 1502110-94-2 is ideally suited for fragment-based drug discovery (FBDD) campaigns targeting kinases, particularly the Raf family. Its pre-installed pharmacophore (7-azaindole hinge-binder and substituted phenyl group) offers a high-quality starting point for fragment growing and optimization, providing a significant time and resource advantage over starting from a bare 7-azaindole core [1].

Chemical Biology: Synthesis of Affinity Probes and Chemical Tools

The dual functionality (aniline and azaindole NH) makes this compound an excellent precursor for synthesizing bi-functional chemical probes. Researchers can selectively derivatize the aniline handle to install a biotin tag or a fluorophore while using the azaindole core to maintain target (kinase) binding, enabling the creation of pull-down probes or imaging agents .

Organic Synthesis: Scaffold for Generating Diverse Compound Libraries

This compound serves as a versatile scaffold for generating focused libraries of kinase inhibitors. Its two orthogonal reactive sites allow for efficient parallel synthesis, enabling medicinal chemists to rapidly explore the SAR around both the 7-azaindole core and the pendant phenyl ring. The presence of fluorine also provides a valuable NMR handle for studying protein-ligand interactions [2].

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